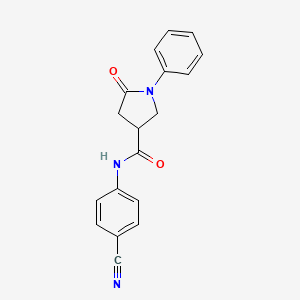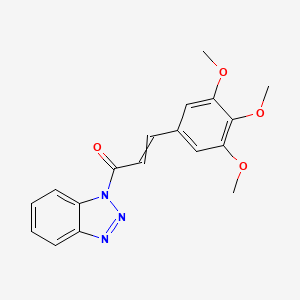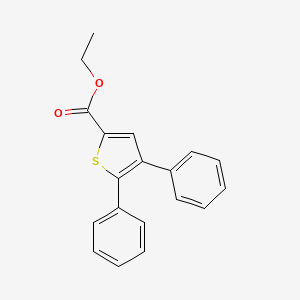
PROTAC ERR(c) paragraph sign ligand 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC ERR© paragraph sign ligand 2 is a member of the proteolysis-targeting chimera (PROTAC) family, which are bifunctional molecules designed to induce the degradation of specific proteins. These compounds consist of a ligand that binds to a protein of interest and a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The primary function of PROTACs is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins, offering a novel approach to drug discovery and therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ERR© paragraph sign ligand 2 involves several key steps:
Ligand Synthesis: The first step is the synthesis of the ligand that binds to the protein of interest.
E3 Ligase Ligand Synthesis: The second step is the synthesis of the ligand that recruits the E3 ubiquitin ligase.
Linker Attachment: The final step is the attachment of a linker to connect the two ligands.
Industrial Production Methods
Industrial production of PROTACs, including PROTAC ERR© paragraph sign ligand 2, typically involves large-scale organic synthesis techniques. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis platforms .
化学反応の分析
Types of Reactions
PROTAC ERR© paragraph sign ligand 2 undergoes several types of chemical reactions:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the PROTAC molecule. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
科学的研究の応用
PROTAC ERR© paragraph sign ligand 2 has a wide range of scientific research applications:
作用機序
PROTAC ERR© paragraph sign ligand 2 exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the protein of interest and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include various protein kinases, nuclear receptors, and transcription factors .
類似化合物との比較
Similar Compounds
ARV-110: A PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.
ARV-471: A PROTAC targeting the estrogen receptor, being investigated for breast cancer.
MZ1: A PROTAC targeting the bromodomain-containing protein 4 (BRD4), used in cancer research.
Uniqueness
PROTAC ERR© paragraph sign ligand 2 is unique in its ability to target specific proteins with high selectivity and potency. Unlike traditional small-molecule inhibitors, PROTACs do not require continuous occupancy of the target protein’s active site, allowing for more efficient and sustained protein degradation .
特性
分子式 |
C20H13F6NO4 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29) |
InChIキー |
JRWKJGIKIBTXMV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B12454389.png)
![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B12454408.png)
![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)



